molecular formula C18H18N2O2S B2759147 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone CAS No. 851863-75-7

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2759147
CAS No.: 851863-75-7
M. Wt: 326.41
InChI Key: QOXHVQZSIDFPDN-UHFFFAOYSA-N
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Description

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is a complex organic compound featuring both benzylthio and methoxyphenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions

    Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.

    Methanone Introduction: The final step involves the acylation of the imidazole ring with 2-methoxybenzoyl chloride under basic conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to its structural similarity to other bioactive molecules. It could be investigated for potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (2-(Benzylthio)-1H-imidazol-1-yl)(2-methoxyphenyl)methanone: Similar structure but without the dihydro modification.

    (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone: Similar structure but with the methoxy group in a different position.

Uniqueness

The unique combination of the benzylthio and methoxyphenyl groups in (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone provides distinct chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-16-10-6-5-9-15(16)17(21)20-12-11-19-18(20)23-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXHVQZSIDFPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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